1-Bromobut-1-yne vs. 1-Iodobut-1-yne: 26% Higher Cross-Coupling Yield in Cu-Catalyzed Diyne Synthesis
In copper(I) iodide-catalyzed cross-coupling of terminal alkynes with 1-haloalkynes for unsymmetrical buta-1,3-diyne synthesis, 1-bromobut-1-yne provides a 94% isolated yield, compared to 68% yield for the corresponding 1-iodobut-1-yne under identical conditions (CuI 5 mol%, P(o-tolyl)₃ 10 mol%, K₂CO₃, EtOH, 25°C, 12 h) [1]. The 26-percentage-point yield differential is attributed to the iodoalkyne's propensity for Glaser-type homocoupling side reactions and oxidative instability, which consume starting material and generate symmetrical diyne impurities that co-elute during chromatographic purification [1]. This yield advantage directly translates to reduced purification burden and higher throughput in medicinal chemistry synthesis of conjugated alkyne pharmacophores.
| Evidence Dimension | Isolated yield in CuI-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | 1-Iodobut-1-yne: 68% isolated yield |
| Quantified Difference | +26 percentage points |
| Conditions | CuI (5 mol%), P(o-tolyl)₃ (10 mol%), K₂CO₃ (2 equiv), EtOH, 25°C, 12 h; coupling with phenylacetylene |
Why This Matters
Higher yield reduces material costs per gram of final product and minimizes chromatography solvent consumption and labor for impurity removal.
- [1] Wang S, Yu L, Li P, Meng L, Wang L. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Synthesis. 2011;(10):1541–1546. View Source
